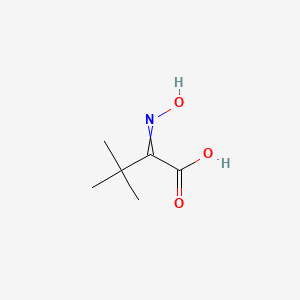
Methyl 3-oxooct-6-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-oxooct-6-ynoate is an organic compound with the molecular formula C9H12O3. It is a methyl ester derivative of 3-oxooct-6-ynoic acid. This compound is of interest due to its unique structure, which includes both a keto group and an alkyne group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-oxooct-6-ynoate can be synthesized through various methods. One common approach involves the esterification of 3-oxooct-6-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-oxooct-6-ynoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The alkyne group can be reduced to form alkenes or alkanes using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxooct-6-ynoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis and oxidation.
Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds.
Wirkmechanismus
The mechanism of action of methyl 3-oxooct-6-ynoate involves its reactivity due to the presence of both the keto and alkyne groups. The keto group can participate in nucleophilic addition reactions, while the alkyne group can undergo cycloaddition reactions. These reactive sites make it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of products through different reaction pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-oxo-6-octenoate: Similar structure but with a double bond instead of a triple bond.
Ethyl 3-oxooct-6-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-oxooctanoate: Similar structure but without the alkyne group.
Uniqueness: Methyl 3-oxooct-6-ynoate is unique due to the presence of both a keto group and an alkyne group, which provides it with distinct reactivity compared to its analogs. This dual functionality allows for a broader range of chemical transformations, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
62344-15-4 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
methyl 3-oxooct-6-ynoate |
InChI |
InChI=1S/C9H12O3/c1-3-4-5-6-8(10)7-9(11)12-2/h5-7H2,1-2H3 |
InChI-Schlüssel |
JSPULTSBGJVCAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCCC(=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate](/img/structure/B8624136.png)

![tert-butyl [2-cyano-4-(hydroxymethyl)-1H-pyrrol-1-yl]carbamate](/img/structure/B8624157.png)
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)hexyl]-](/img/structure/B8624184.png)


![6-Mercaptotetrazolo[4,5-b]pyridazine](/img/structure/B8624201.png)
![6-chloro-N-[1-(3-fluorophenyl)ethyl]pyrazin-2-amine](/img/structure/B8624215.png)
![Hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B8624217.png)


